molecular formula C11H11BrO2 B8664507 prop-2-enyl 2-(3-bromophenyl)acetate

prop-2-enyl 2-(3-bromophenyl)acetate

Cat. No. B8664507
M. Wt: 255.11 g/mol
InChI Key: JHOIDKZZNJBKKP-UHFFFAOYSA-N
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Patent
US08673894B2

Procedure details

The title compound was prepared in an analogous manner as described for intermediate B3A from (3-bromo-phenyl)-acetyl chloride (intermediate B2B) (12.1 g, ca. 50 mmol). The compound was obtained after silica gel column chromatography with n-heptane/ethyl acetate as a light yellow liquid (7.934 g, 62%). MS (ISP): m/z=272.1 [(M+NH4)+] and 274.1 [(M+2+NH4)+]
Quantity
12.1 g
Type
reactant
Reaction Step One
Name
n-heptane ethyl acetate
Quantity
7.934 g
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH2:8][C:9](Cl)=[O:10])[CH:5]=[CH:6][CH:7]=1>CCCCCCC.C(OCC)(=O)C>[CH2:9]([O:10][C:9](=[O:10])[CH2:8][C:4]1[CH:5]=[CH:6][CH:7]=[C:2]([Br:1])[CH:3]=1)[CH:8]=[CH2:4] |f:1.2|

Inputs

Step One
Name
Quantity
12.1 g
Type
reactant
Smiles
BrC=1C=C(C=CC1)CC(=O)Cl
Step Two
Name
n-heptane ethyl acetate
Quantity
7.934 g
Type
solvent
Smiles
CCCCCCC.C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C=C)OC(CC1=CC(=CC=C1)Br)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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